molecular formula C12H13N B1265806 2,4,6-Trimethylquinoline CAS No. 2243-89-2

2,4,6-Trimethylquinoline

Cat. No. B1265806
CAS RN: 2243-89-2
M. Wt: 171.24 g/mol
InChI Key: ZXGXGZGKWSUMJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 2,4,6-trimethylquinoline, often involves condensation reactions, nucleophilic substitution, or cyclization techniques. Various methodologies have been developed to synthesize these compounds efficiently. For instance, the cyclization of N-(2-cyanophenyl)benzamides into 2-aryl-4-iodoquinazolines using titanium tetraiodide/trimethylsilyl iodide has shown remarkable yields, demonstrating the versatility in synthesizing quinoline derivatives (Hachiya, Nagoshi, & Shimizu, 2019).

Scientific Research Applications

Antioxidant Applications

2,4,6-Trimethylquinoline and its derivatives, like 1,2-Dihydro-2,2,4-Trimethylquinoline, have been extensively studied for their antioxidant properties. These compounds are notably used in animal feed to protect against lipid peroxidation, ensuring the quality and safety of animal products like farmed fish, poultry, and eggs. This use stems from the compound's ability to inhibit the oxidation of lipids, which is critical in preserving the nutritional quality and taste of food products. (Blaszczyk et al., 2013); (Koning, 2002).

Role in Rubber and Polymer Industry

1,2-Dihydro-2,2,4-Trimethylquinoline, a derivative of 2,4,6-Trimethylquinoline, is utilized as an antioxidant in the rubber industry, particularly in styrene-butadiene and nitrile-butadiene rubbers and latexes. This application is crucial for enhancing the durability and longevity of rubber products by preventing oxidative degradation. It illustrates the compound's importance in industrial applications, contributing significantly to the production and processing of rubber-based products. This use case also highlights the broader role of 2,4,6-Trimethylquinoline derivatives in industrial chemistry. National Toxicology Program technical report series (1997).

Chemical Research and Synthesis

2,4,6-Trimethylquinoline derivatives are involved in various chemical research and synthesis processes. For instance, the compound's derivatives have been used in studies exploring C-N coupling reactions via silver(I)-catalyzed direct functionalization of a C-H bond. This application signifies the compound's role in facilitating complex chemical reactions, contributing to advancements in chemical synthesis and the development of novel compounds with potential applications in various fields including medicinal chemistry. (Fotie et al., 2012).

Potential in Medicinal Chemistry

Research has also been conducted on the role of 2,4,6-Trimethylquinoline derivatives in medicinal chemistry. For example, derivatives like 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines have been synthesized and tested for activity on the human progesterone receptor, demonstrating the potential use of these compounds in the development of nonsteroidal antiprogestins. This indicates the potential of 2,4,6-Trimethylquinoline derivatives in the field of drug discovery and development, particularly in the context of hormonal therapies and reproductive health. (Pooley et al., 1998).

properties

IUPAC Name

2,4,6-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGXGZGKWSUMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176961
Record name 2,4,6-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylquinoline

CAS RN

2243-89-2
Record name 2,4,6-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243892
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Record name 2,4,6-Trimethylquinoline
Source EPA DSSTox
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Record name 2,4,6-trimethylquinoline
Source European Chemicals Agency (ECHA)
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Record name 2,4,6-TRIMETHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
T Hirayama, T Watanabe, M Ono, Y Fukunaga… - Mutation Research …, 1989 - Elsevier
Commercial polyurethane foam was pyrolyzed by gas burners at 600–700C for 2 h with introduction of air (200 ml/min). Gaseous pyrolysate was trapped in water and 10% hydrochloric …
Number of citations: 7 www.sciencedirect.com
TD Nekipelova, LN Kurkovskaya, II Levina… - Russian Chemical …, 1999 - Springer
Products of the steady-state photolysis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline (1) in water, methanol, and water—ethanol were isolated for the first time and identified by 1 H and 13 …
Number of citations: 5 link.springer.com
S PALKIN, M HARRIS - Industrial & Engineering Chemistry, 1922 - ACS Publications
The value of the dicyanine dyes for spectrophotographic work and their continued absence from the American markets ledto an investigation of the preparation of the quinoline …
Number of citations: 0 pubs.acs.org
JLC Marais, OG Backeberg - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… The nitration of 2 : 4 : 6-trimethylquinoline was also studied : the product proved to be This was established by converting it into the corresponding chlorothe 5-nitro-derivative. …
Number of citations: 5 pubs.rsc.org
B Bachowska, G Matusiak - Chemistry of heterocyclic …, 2009 - search.ebscohost.com
A new poly (p-phenylenedivinylene) oligomer 2, 2'-(1, 4-phenylenedivinylene) bisquinoxaline, a promising candidate in organic electroluminescent devices, was synthesised via a …
Number of citations: 12 search.ebscohost.com
TD Nekipelova - International Journal of Photoenergy, 1999 - hindawi.com
Reactions of transient species photogenerated from 6-R-2,2,4-trimethyl-1,2-dihydroquinolines (TMDQ) are very sensitive to medium variation. In anhydrous organic solvents, aminyl …
Number of citations: 8 www.hindawi.com
KG Ozokan, MK Gumus, S Kaban - Journal of Heterocyclic …, 2008 - Wiley Online Library
2‐(1H‐Pyrrol‐2‐yl)benzo[d]oxazoles, 4‐(benzo[d]oxazol‐2‐yl)quinoline and 2‐(benzo[d]oxazol‐2‐yl)‐4,6‐dimethylquinolines were obtained in good yield by the oxidative …
Number of citations: 9 onlinelibrary.wiley.com
P Sharma, A Kumar, P Pandey, N Rane - 2004 - nopr.niscpr.res.in
A new facile method for the synthesis of fused skeleton of some substituted quinoline derivatives (1 ai ) have been developed. Condensation of 2-ary lhydrazono pentane 2,4-diones …
Number of citations: 7 nopr.niscpr.res.in
EJ Poth, WA Schulze, WA King… - Journal of the …, 1930 - ACS Publications
The action of sodium hydrosulfite in alkaline aqueous solution at 80 on chlorophyll derivatives and porphyrins has been examined. The magnesium-free chlorophyll derivatives are …
Number of citations: 12 pubs.acs.org
P Buryan, J Macak, J Třiska, L Vodička… - … of Chromatography A, 1987 - Elsevier
The retention indices of 25 alkylquinolines were measured at 140–160C on glass capillary columsn coated with OV-101, UCON LB-550-X and PEG-20M. The temperature and structure …
Number of citations: 9 www.sciencedirect.com

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